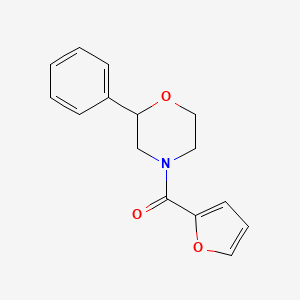

4-(furan-2-carbonyl)-2-phenylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with furan-2-carbonyl chloride . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline . Another study reported the heterocyclization of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles, resulting in the formation of a new series of heterocycles .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions. For example, furan-2-carbonyl isothiocyanate underwent addition–cyclization reactions with nitrogen nucleophiles, leading to the formation of novel azines and azoles .Mécanisme D'action

Target of Action

4-(Furan-2-carbonyl)-2-phenylmorpholine primarily targets specific receptors or enzymes within the body. These targets are often associated with the compound’s therapeutic effects. For instance, furan derivatives have been known to interact with various receptors such as GABA receptors, COX-2 enzymes, and opioid receptors .

Mode of Action

The compound interacts with its targets through binding, which can either activate or inhibit the receptor or enzyme. This interaction leads to a cascade of biochemical events. For example, if the compound binds to a GABA receptor, it may enhance the inhibitory effects of GABA, leading to a calming effect on the nervous system .

Biochemical Pathways

Upon binding to its target, this compound can influence several biochemical pathways. For instance, if it inhibits COX-2 enzymes, it can reduce the production of prostaglandins, which are involved in inflammation and pain. This can lead to anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The furan ring in its structure enhances its solubility and bioavailability. The compound is likely absorbed in the gastrointestinal tract, distributed through the bloodstream, metabolized in the liver, and excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the modulation of receptor activity or enzyme inhibition. This can lead to various cellular effects such as reduced inflammation, decreased pain perception, or altered neurotransmitter release. These effects contribute to the compound’s therapeutic benefits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its bioavailability and effectiveness .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(furan-2-carbonyl)-2-phenylmorpholine in lab experiments include its relatively low cost and its availability in powder form. Additionally, it is relatively easy to synthesize this compound in the laboratory. The primary limitation of this compound is its lack of specificity, as it has been found to inhibit the activity of multiple enzymes.

Orientations Futures

There are a number of potential future directions for 4-(furan-2-carbonyl)-2-phenylmorpholine research. These include further investigation of its potential to act as an antioxidant and to reduce inflammation, as well as its potential to inhibit the activity of other enzymes. Additionally, further research could be conducted on the potential applications of this compound in the treatment of cancer and other diseases. Finally, further research could be conducted on the synthesis of this compound in order to improve its efficiency and reduce its cost.

Méthodes De Synthèse

4-(furan-2-carbonyl)-2-phenylmorpholine is synthesized through a two-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with 2-chloro-4-fluorophenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with 4-chlorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride or potassium borohydride.

Applications De Recherche Scientifique

4-(furan-2-carbonyl)-2-phenylmorpholine has been investigated for its potential applications in scientific research. It has been studied for its ability to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to act as an antioxidant, and to reduce inflammation.

Propriétés

IUPAC Name |

furan-2-yl-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(13-7-4-9-18-13)16-8-10-19-14(11-16)12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNAUZXTCVIJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)

![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)

![4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499514.png)

![2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499517.png)

![N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B6499523.png)

![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6499544.png)

![N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499556.png)

![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)

![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)

![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)